
4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(4-Ethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the ethoxyphenyl and phenyl groups in the structure of this compound contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of hydrazides with isothiocyanates, followed by cyclization. One common method involves the reaction of 4-ethoxybenzohydrazide with phenyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid (for nitration), halogens (for halogenation), and sulfuric acid (for sulfonation).
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Thiol, thioether derivatives
Substitution: Nitro, halo, and sulfonyl derivatives
Scientific Research Applications
Chemistry
In the field of chemistry, 4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol serves as:
- A building block for synthesizing more complex molecules.
- A ligand in coordination chemistry, facilitating the study of metal complexes.
Biology
The compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of triazole compounds can inhibit bacterial growth and exhibit antifungal properties. For instance, related compounds have demonstrated significant activity against various pathogens .
Activity Type | Organism Tested | Results |
---|---|---|
Antibacterial | Staphylococcus aureus | Inhibition at low concentrations |
Antifungal | Candida albicans | Effective growth inhibition |
Medicine
In medicine, this compound is being investigated for:
- Cancer Treatment : Preliminary studies suggest potential anticancer properties due to its ability to inhibit specific cellular pathways involved in tumor growth.
Case Study: A recent investigation highlighted that triazole derivatives can induce apoptosis in cancer cells through enzyme inhibition mechanisms .
Industry
In industrial applications, this compound is utilized for:
- Material Development : It can act as a corrosion inhibitor and polymer additive due to its thiol group, which enhances chemical stability and resistance against oxidative damage.
Application Area | Specific Use | Benefits |
---|---|---|
Corrosion Inhibition | Metal coatings | Enhanced durability |
Polymer Additive | Plastics and composites | Improved mechanical properties |
Mechanism of Action
The biological activities of 4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol are attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular membranes, leading to disruption of membrane integrity and cell death. The presence of the thiol group allows the compound to form covalent bonds with thiol-containing proteins, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-(4-Ethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-one
- 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Uniqueness
4-(4-Ethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both ethoxyphenyl and phenyl groups, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activities and different reactivity patterns, making it a valuable compound for further research and development.
Biological Activity
4-(4-Ethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the class of 1,2,4-triazoles. This compound has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The structural features of this compound, particularly the presence of ethoxyphenyl and phenyl groups, contribute significantly to its biological efficacy.
Synthesis
The synthesis of this compound generally involves the reaction of hydrazides with isothiocyanates. A common synthetic route includes the reaction of 4-ethoxybenzohydrazide with phenyl isothiocyanate in the presence of a base like sodium hydroxide, followed by cyclization under heat. This method can be scaled for industrial production using continuous flow reactors to enhance yield and efficiency.
Antimicrobial and Antifungal Properties
Research has shown that derivatives of 1,2,4-triazoles exhibit significant antimicrobial and antifungal activities. In particular, this compound has been tested against various pathogens. For instance, studies have indicated that related compounds demonstrate higher potency against Methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics like vancomycin . The compound's thiol group plays a crucial role in its mechanism of action by forming covalent bonds with thiol-containing proteins in microbial cells.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Notably, derivatives of this compound have demonstrated cytotoxic effects against several cancer cell lines including human melanoma IGR39 and triple-negative breast cancer MDA-MB-231. The selectivity towards cancer cells was highlighted in studies where certain derivatives exhibited more pronounced cytotoxicity in cancerous cells compared to normal cells . The mechanism underlying this activity involves inhibition of key enzymes and disruption of cellular membranes.
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to their active sites.
- Membrane Disruption : Interaction with cellular membranes leads to compromised membrane integrity and subsequent cell death.
- Covalent Bond Formation : The thiol group allows the compound to form covalent bonds with proteins that contain free thiols .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
Compound Name | Structure | Biological Activity |
---|---|---|
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | Structure | Moderate anticancer and antimicrobial activity |
4-(4-Ethoxyphenyl)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol | Structure | Enhanced antifungal properties |
5-(p-methoxyphenyl)-2,4-dihydrotriazole | Structure | Anticonvulsant and anti-inflammatory effects |
This table illustrates that while similar compounds share some biological activities, the unique combination of ethoxy and phenyl groups in our target compound may confer enhanced efficacy.
Case Studies
Several case studies have illustrated the biological activity of triazole derivatives:
- Cytotoxicity Study : A study involving the MTT assay demonstrated that synthesized triazole derivatives exhibited significant cytotoxicity against melanoma cells with IC50 values in the micromolar range .
- In Vivo Studies : Animal models have shown promising results where triazole derivatives reduced tumor growth rates significantly compared to control groups.
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-2-20-14-10-8-13(9-11-14)19-15(17-18-16(19)21)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDQXOKCDLEHPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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